molecular formula C8H11NO B181077 5-Methoxy-2-methylaniline CAS No. 50868-72-9

5-Methoxy-2-methylaniline

Cat. No.: B181077
CAS No.: 50868-72-9
M. Wt: 137.18 g/mol
InChI Key: RPJXLEZOFUNGNZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylaniline: is an organic compound with the molecular formula C8H11NO . It is a derivative of aniline, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is also known by other names such as 5-Methoxy-o-toluidine and 6-Methyl-m-anisidine . It appears as an off-white to pale grey or yellow crystalline powder and is slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize 5-Methoxy-2-methylaniline involves the methoxylation of 2-methylaniline. This process typically requires a methanol solvent and a suitable catalyst under controlled temperature and pressure conditions . Another method involves the reduction of 5-methoxy-2-nitrotoluene using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation of 5-methoxy-2-nitrotoluene. This method is preferred due to its efficiency and cost-effectiveness .

Comparison with Similar Compounds

    2-Methoxy-5-methylaniline:

    4-Methoxy-2-methylaniline: .

    3-Methoxy-2-methylaniline: .

Uniqueness: 5-Methoxy-2-methylaniline is unique due to its specific substitution pattern on the benzene ring, which affects its chemical reactivity and biological activity. The presence of both methoxy and methyl groups in specific positions allows for distinct interactions in chemical and biological systems .

Properties

IUPAC Name

5-methoxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJXLEZOFUNGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198897
Record name 5-Methoxy-o-toluidine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50868-72-9
Record name 5-Methoxy-2-methylaniline
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Record name 2-Methyl-5-methoxyaniline
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Record name 50868-72-9
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Synthesis routes and methods I

Procedure details

12.4 g of palladium-on-carbon are added to a solution of 132.9 g (0.759 mole) of 4-methyl-3-nitro-anisole in 1.1 liters of methanol and hydrogenation is carried out at room temperature. The catalyst is filtered off and the filtrate is concentrated in a vacuum rotary evaporator. Recrystallisation from isopropanol/water yields 3-amino-4-methylanisole having a melting point of 43°-44°.
Quantity
132.9 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
12.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 2-methyl-5-nitroanisole F1 (1.54 g; 9.21 mmol) in absolute ethanol (15 mL) was added 10% Pd/C catalyst (249 mg). The suspension was hydrogenated under a hydrogen filled balloon at atmospheric pressure and room temperature for 6.5 h. The reaction mixture was filtered through a Millex 0.45 micron filter and evaporated to dryness to provide 4-methyl-m-anisidine F2 (1.22 g; 8.89 mmol; 97% yield)
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
249 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 1-methyl-4-(methyloxy)-2-nitrobenzene (20.0 g, 119.8 mmol) and Pd/C (10%, 3 g) in methanol (100 mL) was stirred under H2 atmosphere at room temperature overnight. The mixture was filtered through a pad of celite and the filtrate was evaporated under vacuum to afford the title compound as a solid (16.1 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

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